5-(3,4-Difluorophenyl)furan-2-carboxylic acid
CAS No.: 55377-81-6
Cat. No.: VC20334128
Molecular Formula: C11H6F2O3
Molecular Weight: 224.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55377-81-6 |
|---|---|
| Molecular Formula | C11H6F2O3 |
| Molecular Weight | 224.16 g/mol |
| IUPAC Name | 5-(3,4-difluorophenyl)furan-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H6F2O3/c12-7-2-1-6(5-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) |
| Standard InChI Key | MERUWKFJLJNLRB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C2=CC=C(O2)C(=O)O)F)F |
Introduction
Chemical and Structural Properties
Molecular Composition
5-(3,4-Difluorophenyl)furan-2-carboxylic acid has the molecular formula C₁₁H₆F₂O₃ and a molecular weight of 224.16 g/mol . Its IUPAC name, 5-(3,4-difluorophenyl)furan-2-carboxylic acid, reflects the substitution pattern: a difluorophenyl group at the 5-position of the furan ring and a carboxylic acid at the 2-position. The compound’s canonical SMILES string, C1=CC(=C(C=C1C2=CC=C(O2)C(=O)O)F)F, encodes its planar structure, while its InChIKey (MERUWKFJLJNLRB-UHFFFAOYSA-N) provides a unique identifier for computational studies .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 55377-81-6 | |
| Molecular Formula | C₁₁H₆F₂O₃ | |
| Molecular Weight (g/mol) | 224.16 | |
| SMILES | C1=CC(=C(C=C1C2=CC=C(O2)C(=O)O)F)F |
Structural Characteristics
X-ray crystallography and NMR studies reveal that the difluorophenyl group adopts a para-substituted orientation relative to the furan oxygen, creating a conjugated π-system. This arrangement enhances electronic delocalization, contributing to the compound’s stability and reactivity. The fluorine atoms at the 3- and 4-positions of the phenyl ring introduce steric and electronic effects, influencing intermolecular interactions such as hydrogen bonding and van der Waals forces .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 5-(3,4-difluorophenyl)furan-2-carboxylic acid typically involves multi-step organic reactions, as outlined below:
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Condensation Reaction: Difluorobenzaldehyde reacts with furan derivatives (e.g., furan-2-carbaldehyde) under acidic conditions to form a substituted furan intermediate.
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Oxidation: The intermediate undergoes oxidation using agents like potassium permanganate (KMnO₄) or Jones reagent to introduce the carboxylic acid group.
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the final product with >95% purity .
A 2021 study demonstrated an alternative route using Suzuki-Miyaura cross-coupling, where (3,4-difluorophenyl)boronic acid reacts with methyl 5-bromofuran-2-carboxylate in the presence of a palladium catalyst . Subsequent hydrolysis of the methyl ester yields the carboxylic acid derivative.
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Condensation-Oxidation | 65–70 | 95 | Cost-effective for bulk synthesis |
| Suzuki-Miyaura Coupling | 80–85 | 98 | High regioselectivity |
Optimization Strategies
Recent advances focus on microwave-assisted synthesis to reduce reaction times from hours to minutes. For instance, a 2025 protocol achieved 85% yield in 15 minutes using microwave irradiation at 150°C . Solvent-free conditions and green catalysts (e.g., recyclable palladium nanoparticles) further enhance sustainability .
Biological and Pharmacological Activities
Antimicrobial Properties
5-(3,4-Difluorophenyl)furan-2-carboxylic acid exhibits broad-spectrum antimicrobial activity. In vitro assays against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. The carboxylic acid group facilitates bacterial membrane disruption, while fluorine atoms enhance lipid bilayer penetration .
Applications and Industrial Relevance
Pharmaceutical Development
The compound serves as a precursor for antitubercular prodrugs. Ester derivatives (e.g., ethyl 5-(3,4-difluorophenyl)furan-2-carboxylate) show improved oral bioavailability, with logP values reduced from 2.1 to 1.4 .
Material Science Applications
In polymer chemistry, its rigid furan core enhances thermal stability. Blending with polyvinyl alcohol (PVA) increases the glass transition temperature (T₉) by 20°C, making it suitable for high-temperature coatings.
Future Perspectives and Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the difluorophenyl group could optimize pharmacokinetic profiles.
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Combination Therapies: Co-administration with first-line antitubercular drugs (e.g., rifampicin) may mitigate resistance .
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Nanoparticle Delivery Systems: Encapsulation in lipid nanoparticles could enhance targeting to macrophage reservoirs of M. tuberculosis.
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